2-(((3-(2-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol
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Overview
Description
2-(((3-(2-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-(2-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol typically involves the following steps:
Formation of the Triazole Ring: The initial step involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form 3-(2-chlorophenyl)-5-mercapto-4H-1,2,4-triazole.
Iminomethylation: The triazole derivative is then reacted with salicylaldehyde under reflux conditions in the presence of a suitable catalyst, such as glacial acetic acid, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the mercapto group, leading to the formation of disulfides.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.
Biology
Antimicrobial Activity: Exhibits potential antimicrobial properties against various bacterial and fungal strains.
Enzyme Inhibition: Can act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine
Drug Development: Potential candidate for the development of new therapeutic agents due to its biological activities.
Industry
Material Science: Used in the development of new materials with specific properties, such as corrosion resistance.
Mechanism of Action
The compound exerts its effects through various mechanisms, including:
Enzyme Inhibition: Binds to the active site of enzymes, inhibiting their activity.
Metal Coordination: Forms stable complexes with metal ions, affecting their biological availability and activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(((3-(2-Chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino)methyl)phenol
- 2-(((3-(2-Isopropylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol
- 2-(((3-(2-Methoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol
Uniqueness
The presence of the 2-chlorophenyl group and the mercapto group in the triazole ring imparts unique chemical and biological properties to 2-(((3-(2-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol, distinguishing it from other similar compounds.
Properties
CAS No. |
160285-05-2 |
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Molecular Formula |
C15H11ClN4OS |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-4-[(E)-(2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H11ClN4OS/c16-12-7-3-2-6-11(12)14-18-19-15(22)20(14)17-9-10-5-1-4-8-13(10)21/h1-9,21H,(H,19,22)/b17-9+ |
InChI Key |
LBJXTNKRBYEIPB-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl)O |
Origin of Product |
United States |
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